3-ethyl-4-iodo-1-methyl-1H-pyrazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-ethyl-4-iodo-1-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9IN2/c1-3-6-5(7)4-9(2)8-6/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKMTWCKLACYDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C=C1I)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Ethyl 4 Iodo 1 Methyl 1h Pyrazole
Approaches to Pyrazole (B372694) Core Formation with Controlled Substitution
The construction of the pyrazole ring with the desired ethyl group at the C3 position and a methyl group on the N1 nitrogen is a critical first step.
The most classical and widely employed method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. pressbooks.pub For the synthesis of a 3-ethyl-1-methyl-1H-pyrazole, the logical precursors would be a β-diketone or a β-ketoester bearing an ethyl group and methylhydrazine.
A suitable 1,3-dicarbonyl precursor for this reaction would be 3-oxo-pentanal or an ester derivative like ethyl 3-oxopentanoate. The reaction with methylhydrazine proceeds through a nucleophilic attack of the hydrazine on the carbonyl groups, followed by cyclization and dehydration to form the pyrazole ring.
Table 1: Potential 1,3-Dicarbonyl Precursors for Reaction with Methylhydrazine
| 1,3-Dicarbonyl Precursor | Resulting Pyrazole Intermediate |
| 3-Oxo-pentanal | 3-Ethyl-1-methyl-1H-pyrazole |
| Ethyl 3-oxopentanoate | 3-Ethyl-1-methyl-1H-pyrazol-5-one |
Note: The pyrazolone (B3327878) intermediate would require further modification to achieve the target pyrazole.
Multicomponent reactions (MCRs) offer an efficient alternative for the synthesis of substituted pyrazoles by combining three or more starting materials in a single pot. While specific MCRs for 3-ethyl-4-iodo-1-methyl-1H-pyrazole are not extensively documented, general MCR strategies for pyrazole synthesis could be adapted. For instance, a three-component reaction involving an aldehyde, tosylhydrazine, and a terminal alkyne can yield 3,5-disubstituted 1H-pyrazoles. organic-chemistry.org
When unsymmetrical 1,3-dicarbonyl compounds react with substituted hydrazines like methylhydrazine, the formation of two regioisomeric pyrazoles is possible. researchgate.netnih.gov In the case of reacting a 3-oxo-pentanal derivative with methylhydrazine, the initial attack can occur at either carbonyl group, potentially leading to both 3-ethyl-1-methyl-1H-pyrazole and 5-ethyl-1-methyl-1H-pyrazole.
The regioselectivity of this reaction is influenced by several factors, including the nature of the substituents on the dicarbonyl compound, the reaction conditions (pH, solvent, temperature), and the steric and electronic properties of the hydrazine. Generally, the more nucleophilic nitrogen of methylhydrazine (the NH2 group) will preferentially attack the more electrophilic carbonyl carbon of the dicarbonyl precursor. In many cases, a mixture of regioisomers is obtained, necessitating separation. nih.gov
Regioselective Iodination Strategies for Pyrazole Rings
Once the 3-ethyl-1-methyl-1H-pyrazole core is synthesized, the next step is the introduction of an iodine atom at the C4 position. The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution.
Direct iodination of the pyrazole ring at the C4 position is a common and effective method. metu.edu.trresearchgate.net The C4 position is generally the most electron-rich and sterically accessible position for electrophilic attack in N-alkylated pyrazoles. Several reagent systems are known to achieve this transformation with high regioselectivity.
Iodine and an Oxidizing Agent: A widely used method involves the use of molecular iodine (I2) in the presence of an oxidizing agent. rsc.org Ceric ammonium (B1175870) nitrate (B79036) (CAN) is a mild and efficient oxidant for this purpose, affording 4-iodopyrazoles in a highly regioselective manner. rsc.org Other oxidizing agents like iodic acid (HIO3) or hydrogen peroxide can also be employed. researchgate.net
Iodine and Sodium Iodide (I2/NaI): This combination can also be used for the iodination of pyrazoles. researchgate.net
Table 2: Common Reagents for C4-Iodination of Pyrazoles
| Reagent System | Typical Conditions | Selectivity |
| I2 / Ceric Ammonium Nitrate (CAN) | Acetonitrile, room temperature | High for C4-iodination rsc.org |
| I2 / Iodic Acid (HIO3) | Acidic conditions | Good for C4-iodination |
| I2 / Hydrogen Peroxide (H2O2) | Water, green conditions | Effective for C4-iodination researchgate.net |
The mechanism of electrophilic iodination of the pyrazole ring involves the attack of the electron-rich C4 position on an electrophilic iodine species. In the case of using I2 with an oxidizing agent like CAN, the oxidant facilitates the formation of a more potent electrophilic iodinating species, such as the iodonium (B1229267) ion (I+).
The reaction proceeds through a Wheland-type intermediate, where the positive charge is delocalized over the pyrazole ring. Subsequent deprotonation at the C4 position restores the aromaticity of the ring and yields the 4-iodopyrazole (B32481) product. The regioselectivity for the C4 position is primarily due to the directing effects of the two nitrogen atoms and the substituent at C3.
Electrochemical Iodination Methods for Pyrazoles
The introduction of an iodine atom at the C4 position of the pyrazole ring is a critical step. While chemical iodination methods using reagents like N-iodosuccinimide or iodine with an oxidizing agent are common, electrochemical methods offer a greener and more controlled alternative. nih.gov Electrochemical C-H iodination is an anodic process that avoids the use of toxic and wasteful halogenating agents. nih.gov
One effective method involves the use of hypoiodous acid (HOI) generated in situ from the electro-oxidation of an iodide source. nih.gov The mechanism for highly basic N-alkyl pyrazoles likely involves the attack of the generated HOI on the C4 position of the pyrazole ring. nih.gov The efficiency of electrochemical iodination can be high, with yields for various pyrazole derivatives reported to be in the range of 74-93%. nih.gov The reaction conditions, such as the solvent, electrolyte, and anode potential, are critical parameters that must be optimized to achieve high selectivity and yield for the C4-iodinated product.
N1-Methylation and Nitrogen Protection Strategies
A significant challenge in the synthesis of asymmetrically substituted pyrazoles is controlling the regioselectivity of N-alkylation. Since the two nitrogen atoms of the pyrazole ring can both react, N-alkylation of an unsymmetrical 3-substituted pyrazole can lead to a mixture of N1 and N2 isomers, which are often difficult to separate. nih.gov Therefore, strategic protection of one nitrogen or the use of highly regioselective alkylation methods is paramount.
To install the methyl group specifically at the N1 position of a 3-ethyl-4-iodopyrazole, a highly regioselective methylation strategy is required. The presence of substituents at C3 and C4 influences the electronic and steric environment of the two ring nitrogens, affecting the N1/N2 ratio of the products. Generally, the alkylation of 3-substituted pyrazoles is influenced by sterics, with the alkyl group favoring the less hindered N1 nitrogen.
Various methods have been developed to enhance this selectivity. One common approach involves the use of a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base such as sodium carbonate. chemicalbook.com More advanced techniques employ engineered enzymes that can catalyze the methylation with exceptional regioselectivity (>99%), providing a powerful tool for overcoming the challenge of isomer formation. nih.gov The choice of solvent can also play a crucial role; for instance, some reactions show higher selectivity for one isomer in methanol (B129727) compared to toluene. researchgate.net For a 3-ethyl-4-iodopyrazole, the bulky iodine atom at C4 would sterically hinder the N2 position, thus favoring methylation at the N1 position.
In many synthetic sequences, it is advantageous to protect the pyrazole N-H before carrying out other functionalizations, such as iodination or metal-halogen exchange. umich.edu The 1-(1-ethoxyethyl) (EtOEt) group is a valuable N-protecting group for pyrazoles because it is easily introduced and can be removed under mild acidic conditions. researchgate.netarkat-usa.org
The protection is typically achieved by reacting the N-H pyrazole with ethyl vinyl ether in the presence of a catalytic amount of acid, such as trifluoroacetic acid (TFA). researchgate.netchemicalbook.com This reaction is often exothermic and requires careful temperature control. arkat-usa.org The EtOEt-protected pyrazole is stable to various reaction conditions, including Grignard reagent formation and subsequent reactions with electrophiles, making it highly useful in multi-step syntheses. arkat-usa.org For the synthesis of the target molecule, one could protect 3-ethyl-1H-pyrazole with an EtOEt group, perform the iodination at C4, methylate at N1 (if not already done), and then deprotect to yield the final product, although a more linear sequence is often preferred.
A notable characteristic of the EtOEt protecting group is its potential to migrate between the N1 and N2 positions under acidic conditions. researchgate.netarkat-usa.org When protecting a disubstituted pyrazole like 3,4-diiodo-1H-pyrazole, monitoring the reaction reveals that a mixture of N1 and N2 protected isomers can form initially. arkat-usa.org However, over a prolonged period at room temperature, the mixture often equilibrates to favor the thermodynamically more stable isomer. arkat-usa.org This equilibration can be exploited to control the regiochemical outcome. By carefully controlling the reaction time and workup conditions, the formation of undesired isomers can be minimized.
During N-alkylation of an unprotected pyrazole, the formation of isomers is a primary concern. The ratio of N1 to N2 alkylation is dependent on the substrate, the alkylating agent, the base, and the solvent. nih.govrsc.org To mitigate the formation of a difficult-to-separate isomeric mixture, one can employ sterically bulky protecting groups or alkylating reagents that significantly favor one position over the other. consensus.app Alternatively, forming the pyrazole ring with the N1-substituent already in place, for example by using methylhydrazine in the initial cyclization step, completely circumvents the issue of N-alkylation isomerization. chemicalbook.com
Introduction and Functionalization of the Ethyl Substituent at C3
The installation of the C3-ethyl group is best accomplished by incorporating it into one of the starting materials before the pyrazole ring is formed. This approach is generally more efficient than attempting to functionalize the C3 position of a pre-formed pyrazole ring, which can be challenging and may lack regioselectivity.
The most common and versatile method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. youtube.comdergipark.org.tr To synthesize a pyrazole with an ethyl group at the C3 position, the required precursor is an ethyl-substituted 1,3-dicarbonyl compound.
Specifically, the reaction of 3-ethylpentane-2,4-dione with hydrazine would lead to the formation of 3,5-diethyl-4-ethyl-1H-pyrazole. To obtain a 3-ethyl group and a hydrogen at C5, one would start with a dicarbonyl compound where one of the carbonyls is part of an ester or is otherwise differentiated. A more direct precursor for 3-ethyl-1H-pyrazole is pentane-2,4-dione itself. While this would typically yield 3,5-dimethylpyrazole, modifying the reaction conditions or the hydrazine component can influence the outcome. A more precise approach involves using a β-keto ester, such as ethyl 3-oxopentanoate. The reaction of this precursor with hydrazine would lead to 3-ethyl-5-pyrazolone, which can then be further modified.
A straightforward route to 3-ethyl-1H-pyrazole involves the cyclization of ethyl-containing Michael adducts with hydrazine hydrate. dergipark.org.tr For instance, a Michael adduct derived from a nitroalkene and an ethyl-containing active methylene (B1212753) compound can serve as the direct precursor to the substituted pyrazole ring. By selecting the appropriate ethyl-bearing starting material for the cyclization reaction, the C3-ethyl group is incorporated into the pyrazole skeleton from the outset, ensuring unambiguous positioning.
Post-Cyclization Methods for C3-Alkylation
The introduction of an alkyl group, such as ethyl, onto a pre-formed pyrazole ring at the C3 position is a significant synthetic step that often requires careful control of regioselectivity. For the target compound, this compound, this transformation would typically start from the precursor 4-iodo-1-methyl-1H-pyrazole. The primary strategy for such a C-alkylation involves the deprotonation of the pyrazole ring followed by quenching with an electrophilic ethylating agent.
A theoretical approach for the C3-ethylation is directed metalation. This involves the deprotonation of the C-H bond at the 3-position using a strong organolithium base, such as n-butyllithium (n-BuLi), to form a lithiated intermediate. This intermediate can then react with an ethylating agent like iodoethane (B44018) or diethyl sulfate to furnish the desired product.
However, the direct deprotonation of N-alkylpyrazoles is known to be regiochemically challenging. The proton at the C5 position is generally more acidic than the one at C3. Consequently, treatment of a substrate like 4-iodo-1-methyl-1H-pyrazole with a standard base like n-BuLi would likely lead to preferential deprotonation at the C5 position. rsc.org Achieving selective C3-deprotonation would necessitate advanced techniques, possibly involving sterically hindered bases or specific directing groups that are not inherently present in the precursor.
A plausible, albeit hypothetical, reaction scheme for a post-cyclization C3-ethylation is outlined below.
Table 1: Hypothetical Post-Cyclization C3-Ethylation Scheme
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Starting Material | - | 4-iodo-1-methyl-1H-pyrazole |
| 2 | C3-Deprotonation (Metalation) | Strong base (e.g., s-BuLi, TMP-base), anhydrous THF, low temperature (-78 °C) | 3-lithio-4-iodo-1-methyl-1H-pyrazole |
This table represents a theoretical pathway; its practical success is subject to the challenges discussed in the following section.
Synthetic Challenges and Advancements in Preparing this compound
The synthesis of this compound is fraught with challenges, primarily centered on achieving the desired regiochemistry. The advancements in synthetic organic chemistry, however, offer potential solutions to these problems.
Key Synthetic Challenges:
Regioselectivity of C-H Functionalization: The principal challenge is the selective functionalization of the C3 position. The pyrazole ring has multiple potential reaction sites, and controlling reactivity is non-trivial. As established in studies on similar systems, direct deprotonation of 1-substituted pyrazoles preferentially occurs at the C5 position due to its higher kinetic acidity. rsc.org Any attempt at C3-lithiation must overcome this inherent preference.
Competing Reaction Pathways: The presence of an iodine atom at the C4 position introduces the possibility of a halogen-metal exchange reaction. This process, where the organolithium base swaps its lithium atom for the iodine atom, can compete with the desired C-H deprotonation, leading to a mixture of products. arkat-usa.org
Steric Hindrance: While steric hindrance can sometimes be used to direct reactions, the N1-methyl group is generally not bulky enough to effectively block the C5 position and force deprotonation at C3.
Table 2: Summary of Synthetic Challenges
| Challenge | Description | Potential Undesired Outcome |
|---|---|---|
| Regiocontrol | The C5 proton is more acidic than the C3 proton. | Formation of 5-ethyl-4-iodo-1-methyl-1H-pyrazole as the major product. |
| Halogen-Metal Exchange | The C4-I bond can react with strong bases. | Formation of 4-lithio-1-methyl-1H-pyrazole intermediates, leading to byproducts. |
| Lack of Directing Group | The precursor lacks a functional group to direct metalation specifically to the C3 position. | Poor selectivity and formation of isomeric mixtures. |
Advancements in Synthetic Methodologies:
Recent progress in synthetic methods offers promising avenues to overcome these challenges:
Advanced Basening Systems: The development of complex and highly selective metalating agents provides a potential solution to the issue of regioselectivity. Bases such as TMP (tetramethylpiperidide) complexes (e.g., TMPMgCl·LiCl) have been shown to achieve regioselective metalations on pyrazole rings that are not possible with simpler alkyllithiums. nih.gov The use of such tailored reagents could potentially favor deprotonation at the C3 position.
Directed ortho-Metalation (DoM): While the standard precursor lacks a directing group, a more elaborate synthetic route could involve the temporary installation of a Directed Metalation Group (DMG) at the N1 or C5 position to force metalation at C3. baranlab.orgorganic-chemistry.orgwikipedia.org Although this adds steps to the synthesis, it provides a powerful tool for controlling regiochemistry.
Transition-Metal-Catalyzed C-H Activation: A modern approach would be to bypass the use of strong bases altogether and employ transition-metal-catalyzed C-H activation/alkylation. Palladium-catalyzed reactions, for instance, have been developed for the direct alkylation of C-H bonds in various heterocycles. organic-chemistry.org A suitably designed catalytic system could potentially offer a direct and selective pathway to install the ethyl group at the C3 position.
These advancements represent the forefront of synthetic strategy and may hold the key to developing an efficient and selective synthesis for this compound.
Reactivity and Transformation Pathways of 3 Ethyl 4 Iodo 1 Methyl 1h Pyrazole
Transition-Metal-Catalyzed Cross-Coupling Reactions of 4-Iodo-Pyrazoles
The carbon-iodine bond at the C4 position of the pyrazole (B372694) ring is the most reactive site for electrophilic substitution and is a key handle for introducing molecular complexity through various cross-coupling reactions. nih.gov 4-Iodopyrazoles are valuable precursors for creating highly functionalized organic molecules with significant synthetic and biological importance. researchgate.net
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. In the context of 4-iodopyrazoles, this reaction facilitates the introduction of aryl, heteroaryl, or vinyl substituents at the C4 position. The reaction typically employs a palladium catalyst, a base, and a boronic acid or ester coupling partner. nih.govsemanticscholar.org
Research has shown that 4-iodopyrazoles can be effectively coupled with various boronic acids to yield 4-arylpyrazoles. For instance, the coupling of 4-iodopyrazoles with phenylboronic acid, catalyzed by a palladium complex, can proceed to give the corresponding 4-phenylpyrazole derivatives. semanticscholar.orgnih.gov The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. nih.govresearchgate.net Studies have demonstrated that palladium(II) acetate (B1210297) (Pd(OAc)₂) can be an effective catalyst, often used in combination with a phosphine (B1218219) ligand. rsc.orgnih.gov
Interactive Table: Suzuki-Miyaura Coupling of 4-Iodopyrazoles
| 4-Iodopyrazole (B32481) Derivative | Boronic Acid | Catalyst System | Product | Yield (%) | Reference |
| 1-Benzyl-4-iodopyrazole | Phenylboronic acid | Pd(OAc)₂, K₂CO₃, DMA | 1-Benzyl-4-phenylpyrazole | 74 | rsc.org |
| 4-Iodo-1H-pyrazole derivative | Phenylboronic acid | Pd/C | 4-Phenyl-1H-pyrazole derivative | 87 | semanticscholar.orgnih.gov |
| 4-Iodopyrazole | Arylboronic acid | Pd(OAc)₂/Phosphine Ligand | 4-Arylpyrazole | Good to Excellent | nih.gov |
It has been noted that unprotected N-H pyrazoles can sometimes present challenges in Suzuki-Miyaura couplings due to potential inhibition of the palladium catalyst. However, the use of specific precatalysts and optimized reaction conditions can overcome these limitations, allowing for the efficient coupling of unprotected halopyrazoles. nih.gov
The Sonogashira coupling is a fundamental reaction for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, is instrumental in the synthesis of substituted alkynes. mdpi.com For 4-iodopyrazoles, the Sonogashira coupling provides a direct route to 4-ethynylpyrazole derivatives, which are valuable intermediates for further chemical transformations. tandfonline.comresearchgate.net
Studies have shown that 1,3-disubstituted-5-chloro-4-iodopyrazoles can be selectively coupled with phenylacetylene (B144264) under typical Sonogashira conditions [PdCl₂(PPh₃)₂, CuI, Et₃N, DMF] to yield the corresponding 5-chloro-4-(phenylethynyl)pyrazoles in good yields. tandfonline.comresearchgate.net These ethynylated pyrazoles can then undergo further reactions, such as cyclization with sodium sulfide (B99878) to form thieno[2,3-c]pyrazoles. tandfonline.com
The reaction is not limited to simple alkynes. A variety of substituted terminal alkynes can be coupled with 4-iodopyrazoles, providing access to a wide range of functionalized pyrazole derivatives. mdpi.comorganic-chemistry.org The resulting alkynylpyrazoles can serve as precursors for more complex heterocyclic systems. tandfonline.com
Interactive Table: Sonogashira Coupling of 4-Iodopyrazoles
| 4-Iodopyrazole Derivative | Alkyne | Catalyst System | Product | Yield (%) | Reference |
| 1,3-Disubstituted-5-chloro-4-iodopyrazole | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N, DMF | 5-Chloro-4-(phenylethynyl)pyrazole | Good | tandfonline.comresearchgate.net |
| 1-(Ethoxyethyl)-3-iodo-1H-pyrazole derivatives | Phenylacetylene | Standard Sonogashira conditions | 1-(Ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole derivatives | High | researchgate.net |
| 4-Iodo-1-aryl-3-CF₃-1H-pyrazoles | Various alkynes | Model Sonogashira conditions | 4-Alkynyl-1-aryl-3-CF₃-1H-pyrazoles | Not specified | researchgate.net |
The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organohalide, providing a powerful method for C-C bond formation. organic-chemistry.org This reaction is particularly valuable for its high functional group tolerance. nih.gov In the context of 4-iodopyrazoles, Negishi coupling with organozinc reagents offers a reliable route to introduce various alkyl and aryl groups at the C4 position. nih.govresearchgate.net
Research has demonstrated that the Negishi coupling of 4-iodopyrazoles is a viable method, although it can be accompanied by side reactions such as dehalogenation and homocoupling. nih.gov Despite these potential side reactions, it is often considered the method of choice for C-C bond formation at the C4 position of the pyrazole ring. nih.gov For example, 3-ethoxy-4-iodo-1H-pyrazole has been successfully coupled with various benzylzinc halides to synthesize 4-benzyl-3-ethoxy-1H-pyrazole derivatives. thieme-connect.com
The preparation of the organozinc reagent is a critical step. These reagents can be generated in situ from the corresponding organohalide and activated zinc metal. organic-chemistry.org The choice of palladium catalyst and ligand is also crucial for the success of the Negishi coupling. nih.govthieme-connect.com
The reactivity of halogenated pyrazoles in transition-metal-catalyzed cross-coupling reactions generally follows the trend of C-I > C-Br > C-Cl, which is consistent with the bond dissociation energies of the carbon-halogen bonds. nih.gov This trend makes 4-iodopyrazoles the most reactive substrates among the corresponding halopyrazoles for oxidative addition to the metal center, which is often the rate-determining step in the catalytic cycle.
Studies have shown that while 4-iodopyrazoles undergo facile cross-coupling reactions, their 4-bromo and 4-chloro counterparts are significantly less reactive. researchgate.net For instance, in Sonogashira couplings, 4-iodopyrazole derivatives react readily with phenylacetylene, whereas the analogous bromopyrazoles often fail to react under similar conditions. researchgate.net This difference in reactivity allows for selective functionalization of polyhalogenated pyrazoles.
However, direct C-H arylation reactions have been developed that can occur at the C5 position of 4-bromo- and 4-iodopyrazoles without cleavage of the C-X bond, demonstrating the possibility of orthogonal reactivity. rsc.org The choice of catalytic system and reaction conditions can thus be tuned to favor either C-X cross-coupling or C-H functionalization. rsc.org
The choice of ligand is critical in transition-metal-catalyzed cross-coupling reactions involving 4-iodopyrazoles. Phosphine ligands are commonly employed to stabilize the palladium catalyst, influence its electronic properties, and facilitate the elementary steps of the catalytic cycle, such as oxidative addition and reductive elimination. reddit.comrsc.org
The steric and electronic properties of the phosphine ligand can significantly impact the efficiency and selectivity of the coupling reaction. nih.gov For Suzuki-Miyaura couplings, bulky and electron-rich phosphine ligands, such as those from the Buchwald-type biarylphosphine family, have been shown to be highly effective. nih.govacs.org These ligands can promote the coupling of challenging substrates, including sterically hindered and heterocyclic partners. nih.gov
Catalyst optimization is an ongoing area of research aimed at developing more active, stable, and selective catalysts for cross-coupling reactions. numberanalytics.com This includes the development of new ligands, the use of catalyst systems that are air- and moisture-stable, and the optimization of reaction conditions to minimize catalyst loading and side reactions. nih.govresearchgate.net For instance, the development of palladium precatalysts has simplified the execution of Suzuki-Miyaura couplings with challenging substrates like unprotected nitrogen-rich heterocycles. nih.gov
Organometallic Reactions and Functional Group Interconversions
Beyond cross-coupling reactions, 3-ethyl-4-iodo-1-methyl-1H-pyrazole can undergo various other organometallic reactions and functional group interconversions. The iodine atom can be replaced by other functional groups through nucleophilic substitution or metal-halogen exchange followed by reaction with an electrophile.
For example, 4-iodopyrazoles can be converted into 4-thiocyanated or 4-selenocyanated pyrazoles through reaction with ammonium (B1175870) thiocyanate (B1210189) or potassium selenocyanate (B1200272) in the presence of an oxidant. beilstein-journals.org These thiocyanated and selenocyanated pyrazoles can then be further transformed into other sulfur- or selenium-containing derivatives. beilstein-journals.org
Furthermore, the pyrazole ring itself can participate in reactions. For instance, the C5 position of N-substituted pyrazoles can be directly arylated using palladium catalysis, providing a complementary method to cross-coupling for the synthesis of multi-substituted pyrazoles. rsc.org The ability to perform sequential C-H functionalization and cross-coupling reactions on the same pyrazole scaffold allows for the rapid construction of complex molecules with precise control over the substitution pattern. nih.gov
Grignard Reagent Applications and Iodo-Magnesium Exchange at C4
The carbon-iodine bond at the C4 position of the pyrazole ring is susceptible to metal-halogen exchange, a key step in the formation of Grignard reagents. These organomagnesium compounds are powerful nucleophiles used to create new carbon-carbon bonds. wikipedia.orgmasterorganicchemistry.com The reaction of this compound with an alkyl magnesium halide, such as ethylmagnesium bromide, would result in an iodo-magnesium exchange, yielding a pyrazol-4-ylmagnesium halide intermediate. This intermediate can then react with various electrophiles. For instance, treatment with a formylating agent would produce the corresponding pyrazole-4-carbaldehyde.
It has been demonstrated that N-protected 4-iodopyrazoles can be readily converted to their Grignard reagents. arkat-usa.org For example, 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole is efficiently transformed into its Grignard reagent, which can then be used to synthesize 1-(1-ethoxyethyl)-1H-pyrazole-4-carbaldehyde in good yield. arkat-usa.org This highlights the utility of the iodo-magnesium exchange at the C4 position for introducing functional groups onto the pyrazole ring.
The table below summarizes the application of Grignard reagents in the functionalization of iodopyrazoles.
| Starting Material | Reagent | Product | Yield | Reference |
| 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole | 1. EtMgBr, 2. DMF | 1-(1-ethoxyethyl)-1H-pyrazole-4-carbaldehyde | Good | arkat-usa.org |
Directed ortho-Metalation and Lithiation Strategies
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.org While the primary focus of DoM is on C-H activation, lithiation can also be achieved through halogen-metal exchange.
In the case of this compound, direct lithiation at the C5 position would be challenging due to the presence of the more reactive iodo-substituent. Instead, a halogen-metal exchange with an organolithium reagent like n-butyllithium would preferentially occur at the C4 position, generating a 4-lithiated pyrazole species. This intermediate is a potent nucleophile and can react with a wide array of electrophiles.
The N-methyl group in this compound can act as a weak directing group, potentially influencing the regioselectivity of metalation. However, the lability of the C-I bond generally dominates the reactivity with organolithium reagents.
Synthesis of Pyrazole Organoboron Derivatives for Cross-Coupling
The 4-lithiated or 4-magnesiated pyrazole species, generated from this compound, can be trapped with boronic esters, such as pinacolborane or isopropoxyboronic acid pinacol (B44631) ester, to furnish pyrazole-4-boronic acid pinacol esters. These organoboron compounds are stable and versatile intermediates for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. thermofisher.com
This two-step sequence, involving halogen-metal exchange followed by borylation, provides a reliable route to pyrazole organoboron derivatives. These derivatives can subsequently be coupled with a wide range of aryl, heteroaryl, or vinyl halides and triflates to construct complex biaryl and vinyl-substituted pyrazole structures. The N-methyl-pyrazole-4-boronic acid pinacol ester is a known reagent for Suzuki-Miyaura cross-coupling reactions. thermofisher.com
Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole Ring
The electron-rich nature of the pyrazole ring makes it susceptible to electrophilic substitution. mdpi.com In general, electrophilic substitution on the pyrazole ring occurs preferentially at the C4 position. arkat-usa.org However, in this compound, this position is already substituted. Electrophilic attack would therefore be directed to the C5 position, influenced by the directing effects of the N-methyl and C3-ethyl groups.
Nucleophilic aromatic substitution (SNAr) on the pyrazole ring is less common and typically requires the presence of strong electron-withdrawing groups to activate the ring. The iodo-substituent at C4 can potentially undergo nucleophilic displacement, particularly with soft nucleophiles, under transition-metal catalysis (e.g., Buchwald-Hartwig amination).
Radical Reactions and C-I Bond Functionalization
The carbon-iodine bond is relatively weak and can be cleaved homolytically to generate a pyrazol-4-yl radical. This radical species can participate in various radical reactions, including additions to alkenes and alkynes, and radical-radical cross-coupling reactions. Photochemical or radical initiator-induced reactions can be employed to achieve this C-I bond functionalization.
Electronic and Steric Influence of Substituents on Reaction Regioselectivity and Yield
The substituents on the pyrazole ring play a crucial role in determining the regioselectivity and yield of reactions. mdpi.comresearchgate.netnih.gov
N-methyl group: This electron-donating group increases the electron density of the pyrazole ring, making it more susceptible to electrophilic attack. It also directs electrophiles to the C5 position.
C3-ethyl group: This is another electron-donating group that further activates the ring towards electrophilic substitution. nih.gov Its steric bulk may hinder reactions at the adjacent C4 and N2 positions.
C4-iodo group: The iodo group is a versatile functional handle. Its electronegativity deactivates the ring towards electrophilic attack to some extent, but its primary role is as a leaving group in substitution reactions and as a site for metal-halogen exchange.
The interplay of these electronic and steric effects governs the outcome of chemical transformations on the this compound scaffold. For instance, in metal-halogen exchange reactions, the reactivity of the C-I bond is paramount. In electrophilic substitutions, the combined directing effects of the N-methyl and C3-ethyl groups will favor substitution at the C5 position.
Derivatization and Advanced Functionalization of 3 Ethyl 4 Iodo 1 Methyl 1h Pyrazole
Elaboration into Diverse Pyrazole-Containing Molecular Scaffolds
The 3-ethyl-4-iodo-1-methyl-1H-pyrazole core can be elaborated into a variety of fused heterocyclic systems, which are prominent scaffolds in numerous biologically active molecules. arkat-usa.org Annulation, the process of building a new ring onto an existing one, is a key strategy for accessing these diverse molecular frameworks, such as pyrazolopyridines, pyrazolopyridazines, and pyrazolopyrimidines.
A common pathway to these fused systems involves the strategic conversion of the 4-iodo group into a functionality capable of participating in a ring-closing reaction. For instance, the 4-iodo group can be transformed into a 4-amino group via transition-metal-catalyzed amination. The resulting 4-aminopyrazole is a key intermediate for constructing fused pyridines. The reaction of a 4-aminopyrazole with various 1,3-dicarbonyl compounds or their equivalents, such as in the Gould-Jacobs reaction, leads to the formation of the pyrazolo[3,4-b]pyridine skeleton. mdpi.commdpi.com
Another powerful method involves palladium-catalyzed cross-coupling reactions to introduce a side chain at the C4 position, which can subsequently undergo intramolecular cyclization. For example, a Sonogashira coupling can introduce a propargyl alcohol moiety. This intermediate can then be cyclized to form fused systems. researchgate.net Similarly, coupling with a suitable partner followed by condensation with hydrazine (B178648) can lead to the formation of pyrazolo[3,4-d]pyridazines. researchgate.netnih.gov These strategies allow for the conversion of the simple pyrazole (B372694) core into more rigid and complex polycyclic structures, significantly expanding its structural diversity. nih.govnih.gov
Table 1: Examples of Fused Heterocyclic Scaffolds Derived from Functionalized Pyrazoles
| Fused Scaffold | General Synthetic Approach | Reference |
|---|---|---|
| Pyrazolo[3,4-b]pyridines | Cyclocondensation of a 4-aminopyrazole with a 1,3-dicarbonyl compound. | mdpi.commdpi.com |
| Pyrazolo[3,4-d]pyridazines | Cyclization of a 4,5-difunctionalized pyrazole with hydrazine. | researchgate.netresearchgate.net |
Synthesis of Functionalized Pyrazole Carbaldehydes and Carboxylic Acid Derivatives
The introduction of formyl (an aldehyde group, -CHO) and carboxyl (a carboxylic acid group, -COOH) functionalities onto the pyrazole ring at the 4-position dramatically increases the synthetic utility of the parent compound. These functional groups are precursors to a vast array of other chemical moieties.
The synthesis of 1-methyl-3-ethyl-1H-pyrazole-4-carbaldehyde from the 4-iodo precursor can be efficiently achieved through a metal-halogen exchange reaction followed by quenching with an appropriate formylating agent. A common method involves the conversion of the 4-iodopyrazole (B32481) into a Grignard reagent by treatment with magnesium. This organometallic intermediate readily reacts with electrophiles like N,N-dimethylformamide (DMF) to yield the desired aldehyde. arkat-usa.org This transformation is a reliable method for introducing a formyl group onto the pyrazole core. nih.gov
Similarly, 1-methyl-3-ethyl-1H-pyrazole-4-carboxylic acid can be prepared from the same 4-iodopyrazole intermediate. Two primary routes are available:
Carboxylation of an Organometallic Intermediate : The Grignard or organolithium reagent derived from the 4-iodopyrazole can be reacted with carbon dioxide (CO2), followed by an acidic workup, to furnish the carboxylic acid.
Hydrolysis of a Carboxylic Acid Derivative : An alternative route involves the initial conversion of the 4-iodo group into a cyano (-CN) or ester (-COOR) group via cross-coupling reactions. Subsequent hydrolysis of the nitrile or ester under acidic or basic conditions yields the target carboxylic acid. nih.gov
These transformations are summarized in the table below.
Table 2: Synthesis of Aldehyde and Carboxylic Acid Derivatives
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| This compound | 1. Mg or n-BuLi 2. DMF | 3-Ethyl-1-methyl-1H-pyrazole-4-carbaldehyde | arkat-usa.org |
Preparation of Poly-substituted Pyrazoles through Sequential Transformations
The this compound scaffold is an excellent substrate for sequential functionalization, allowing for the precise construction of tetrasubstituted pyrazoles. The term "sequential transformation" refers to a multi-step process where different positions on the molecule are modified in a controlled order.
A powerful strategy involves leveraging the reactivity of the C4-iodo group in transition-metal-catalyzed cross-coupling reactions. nih.gov For example, a Suzuki, Sonogashira, or Negishi coupling can be performed at the 4-position to introduce a new aryl, alkynyl, or alkyl group. nih.govnih.gov This initial reaction yields a new, more complex trisubstituted pyrazole.
This newly introduced substituent can then be subjected to a second transformation. If the introduced group contains a reactive handle (e.g., a bromo-substituted aryl ring), a second, distinct cross-coupling reaction can be performed at that site. This approach allows for the step-wise assembly of highly complex molecules with precise control over the substitution pattern. nih.govbeilstein-journals.orgthieme-connect.de This method provides access to 1,3,4,5-tetrasubstituted pyrazoles, where the substituent at the 4-position is introduced via the iodo-precursor, and a fifth substituent is introduced on a side chain in a subsequent step. acs.org
Table 3: Example of a Sequential Transformation
| Step | Reaction Type | Description | Reference |
|---|---|---|---|
| 1 | Suzuki Coupling | Reaction of this compound with 4-bromophenylboronic acid to yield 4-(4-bromophenyl)-3-ethyl-1-methyl-1H-pyrazole. | nih.gov |
Development of Libraries of 3-Ethyl-4-substituted-1-methyl-1H-pyrazoles
The creation of chemical libraries—large collections of structurally related compounds—is a cornerstone of modern drug discovery and materials science. This compound is an ideal starting point (scaffold) for generating such libraries due to the versatility of the carbon-iodine bond in cross-coupling reactions.
By employing parallel synthesis techniques, the 4-iodo group can be replaced with a wide variety of substituents (R) in a systematic fashion. Palladium-catalyzed reactions such as Suzuki-Miyaura (using boronic acids, R-B(OH)2), Sonogashira (using terminal alkynes, R-C≡CH), Heck (using alkenes), Buchwald-Hartwig (using amines), and Negishi (using organozinc reagents) couplings allow for the introduction of a diverse array of chemical functionalities at the 4-position. nih.govnih.gov
This approach enables the rapid generation of a library of 3-ethyl-1-methyl-4-R-1H-pyrazoles, where 'R' can be an alkyl, alkenyl, alkynyl, aryl, heteroaryl, amino, or other functional group. nih.govbeilstein-journals.org The ability to systematically vary the substituent at a specific position is invaluable for structure-activity relationship (SAR) studies, where the impact of different chemical groups on the biological activity or physical properties of the molecule is investigated. nih.gov
Table 4: Library of 4-Substituted Pyrazoles via Cross-Coupling Reactions
| Coupling Reaction | Reagent Type | General 'R' Group Introduced | Reference |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/heteroaryl boronic acids | Aryl, Heteroaryl | nih.gov |
| Sonogashira | Terminal alkynes | Alkynyl | nih.gov |
| Heck | Alkenes | Alkenyl | nih.gov |
| Buchwald-Hartwig | Amines | Amino | nih.gov |
Theoretical and Computational Investigations of 3 Ethyl 4 Iodo 1 Methyl 1h Pyrazole
Quantum Chemical Studies on Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for elucidating the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. nih.gov For 3-ethyl-4-iodo-1-methyl-1H-pyrazole, these calculations would reveal key geometric parameters and electronic properties.
The optimized molecular geometry would show a planar pyrazole (B372694) ring, a characteristic of aromatic systems. The bond lengths and angles within the ring would be influenced by the substituents. The C3-ethyl and N1-methyl groups, being electron-donating, would slightly alter the bond lengths within the pyrazole ring compared to an unsubstituted pyrazole. nih.gov The bulky iodine atom at the C4 position would exert significant steric influence, potentially causing minor distortions in the planarity of the ring and affecting the orientation of the adjacent ethyl group.
The electronic structure is described by the distribution of electron density and the nature of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The electron-donating ethyl and methyl groups increase the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing, yet polarizable, iodine atom can influence both the HOMO and LUMO energies. The calculated electrostatic potential surface would likely show a region of negative potential around the N2 nitrogen, indicating its availability for protonation or coordination to metal centers, a common feature in pyrazoles. mdpi.com
Table 1: Predicted Geometric and Electronic Properties of this compound (Note: These are illustrative values based on typical computational data for similar substituted pyrazoles and are not from direct experimental measurement of the target compound.)
| Property | Predicted Value |
| Dipole Moment | ~2.5 - 3.5 D |
| HOMO Energy | ~ -6.0 to -5.5 eV |
| LUMO Energy | ~ -0.5 to 0.0 eV |
| HOMO-LUMO Gap | ~ 5.0 to 5.5 eV |
Computational Analysis of Reaction Mechanisms and Transition States
Computational chemistry allows for the detailed exploration of reaction pathways, providing insights into the energies of reactants, products, intermediates, and transition states. sciengine.com For this compound, several reactions are of interest, including electrophilic substitution and metal-catalyzed cross-coupling reactions.
In an electrophilic aromatic substitution reaction, the iodine at C4 could be replaced. A computational analysis would model the approach of an electrophile and map the potential energy surface to identify the transition state. The activation energy for this process could be calculated, offering a quantitative measure of the reaction's feasibility.
The C4-iodo group is also a prime site for cross-coupling reactions, such as Suzuki or Sonogashira couplings, which are pivotal in modern organic synthesis. rsc.org Theoretical studies can model the oxidative addition of the C-I bond to a metal catalyst, the subsequent transmetalation, and the final reductive elimination step. By calculating the energies of the intermediates and transition states for each step, the rate-determining step of the catalytic cycle can be identified. This information is invaluable for optimizing reaction conditions.
Prediction of Reactivity Patterns and Regioselectivity
The inherent reactivity and the preferred sites of reaction (regioselectivity) of this compound can be predicted using various computational descriptors derived from its electronic structure. researchgate.net
The Fukui function and dual descriptor analysis are commonly employed to identify the most nucleophilic and electrophilic sites in a molecule. For this pyrazole derivative, the N2 atom is expected to be the most basic and a primary site for protonation or alkylation. In electrophilic substitution reactions targeting the ring, the presence of the iodine atom at C4 makes the C5 position a likely candidate for attack, should the conditions be forcing enough to overcome the directing effects of the existing substituents.
The regioselectivity of deprotonation for subsequent functionalization can also be assessed. acs.orgnih.gov While the pyrazole ring itself is not particularly acidic, strong bases could potentially abstract a proton from the ethyl or methyl groups. Computational modeling of the stability of the resulting carbanions would indicate the most probable site of deprotonation.
Intermolecular Interactions and Crystal Packing Phenomena
The way molecules of this compound interact with each other in the solid state determines its crystal structure and macroscopic properties. These intermolecular interactions are non-covalent and can be effectively modeled computationally. mdpi.comnumberanalytics.com
Given the molecular structure, several types of intermolecular interactions are anticipated. Hydrogen bonding, though weak, could occur between the hydrogen atoms of the ethyl or methyl groups and the N2 atom of a neighboring molecule (C-H···N interactions). nih.gov More significantly, the iodine atom is capable of forming halogen bonds (C-I···N or C-I···π interactions), which are directional interactions that can strongly influence crystal packing. bohrium.com The aromatic pyrazole ring can also participate in π-π stacking interactions. rsc.org
Computational crystal structure prediction methods can be used to generate plausible packing arrangements and rank them by energy. Hirshfeld surface analysis is another powerful tool that visually represents and quantifies the different types of intermolecular contacts within the crystal. bohrium.com
Table 2: Potential Intermolecular Interactions in the Crystal Lattice of this compound (Note: This table presents a qualitative prediction of likely interactions.)
| Interaction Type | Donor | Acceptor | Significance |
| Halogen Bonding | C4-I | N2 | High |
| Hydrogen Bonding | C-H (ethyl/methyl) | N2 | Moderate |
| π-π Stacking | Pyrazole Ring | Pyrazole Ring | Moderate |
| van der Waals Forces | All atoms | All atoms | High |
Effects of Substituents on Pyrazole Ring Aromaticity and Stability
The aromaticity of the pyrazole ring is a key contributor to its stability. This property can be quantified computationally using various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). researchgate.netacs.org The substituents on the pyrazole ring in this compound each play a role in modulating its aromatic character. youtube.comnih.gov
Applications and Future Research Directions of 3 Ethyl 4 Iodo 1 Methyl 1h Pyrazole As a Synthetic Building Block
Strategic Intermediate in Complex Organic Synthesis
The presence of a carbon-iodine bond at the 4-position of the pyrazole (B372694) ring makes 3-ethyl-4-iodo-1-methyl-1H-pyrazole a highly effective intermediate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity is central to its role in complex organic synthesis, allowing for the introduction of diverse functional groups and the construction of intricate molecular skeletons.
One of the most powerful applications of iodo-pyrazoles is in palladium-catalyzed cross-coupling reactions. arkat-usa.org For instance, the Sonogashira cross-coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, has been successfully applied to 1-protected-3-iodo-1H-pyrazole derivatives to synthesize various N-unprotected pyrazoles. arkat-usa.orgresearchgate.net This methodology allows for the introduction of alkynyl moieties, which are themselves versatile functional groups that can undergo further transformations.
Similarly, the Suzuki-Miyaura cross-coupling reaction provides a means to introduce aryl or vinyl groups by reacting the iodo-pyrazole with an appropriate boronic acid derivative. nih.gov This reaction is instrumental in creating biaryl structures, which are common motifs in many biologically active compounds and functional materials. The utility of iodo-pyrazoles as building blocks for more complex systems is demonstrated by their use in the synthesis of compounds like 1-aryl-3-CF3-pyrazoles, which can be further functionalized through these cross-coupling reactions. nih.gov
The reactivity of the C-I bond also allows for metal-halogen exchange reactions, for example with Grignard reagents, to form pyrazolyl-metal species. arkat-usa.org These organometallic intermediates can then react with a range of electrophiles to introduce a wide variety of substituents at the 4-position of the pyrazole ring.
The strategic importance of this compound is further highlighted by its use in the synthesis of other heterocyclic systems. The functional groups introduced via the iodo-pyrazole intermediate can participate in intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems such as pyrazolopyridines and other complex scaffolds. arkat-usa.org
Table 1: Examples of Cross-Coupling Reactions with Iodo-Pyrazole Derivatives
| Reaction Type | Reactants | Catalyst/Conditions | Product Type |
| Sonogashira Coupling | Iodo-pyrazole, Terminal Alkyne | Pd catalyst, Cu co-catalyst, Base | Alkynyl-pyrazole |
| Suzuki-Miyaura Coupling | Iodo-pyrazole, Boronic Acid | Pd catalyst, Base | Aryl/Vinyl-pyrazole |
| Heck Coupling | Iodo-pyrazole, Alkene | Pd catalyst, Base | Alkenyl-pyrazole |
| Buchwald-Hartwig Amination | Iodo-pyrazole, Amine | Pd catalyst, Ligand, Base | Amino-pyrazole |
Precursor for Ligands in Catalysis
The pyrazole moiety itself is a well-established ligand for transition metals. arkat-usa.orgresearchgate.net The nitrogen atoms of the pyrazole ring can coordinate to metal centers, forming stable complexes that can act as catalysts for a wide range of organic transformations. The substituents on the pyrazole ring play a crucial role in tuning the electronic and steric properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity.
This compound serves as an excellent precursor for the synthesis of more elaborate pyrazole-based ligands. The iodo group at the 4-position can be readily replaced with other functionalities, such as phosphine (B1218219), amine, or other coordinating groups, through cross-coupling reactions. This allows for the creation of bidentate or polydentate ligands, where the pyrazole ring is appended with additional donor atoms. These multidentate ligands can form highly stable chelate complexes with transition metals, which often exhibit enhanced catalytic performance compared to their monodentate counterparts. researchgate.net
For example, a phosphine group can be introduced at the 4-position to create a P,N-ligand, which could find applications in asymmetric catalysis. The combination of a soft phosphine donor and a hard nitrogen donor from the pyrazole ring can lead to unique catalytic properties. The ethyl group at the 3-position and the methyl group at the N1-position provide steric bulk that can influence the coordination geometry around the metal center and create a specific chiral environment for asymmetric reactions.
The versatility of pyrazole-derived ligands is evident in their wide range of applications, from polymerization and oxidation catalysis to fine chemical synthesis. researchgate.net The ability to systematically modify the pyrazole scaffold starting from intermediates like this compound is a powerful tool for the rational design of new and improved catalysts.
Role in the Development of Functional Materials and Organic Electronics (e.g., OLEDs precursors)
The unique photophysical and electronic properties of pyrazole derivatives have led to their increasing use in the development of functional materials, particularly in the field of organic electronics. arkat-usa.orgresearchgate.net Pyrazole-containing compounds have been investigated as components of organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors.
The this compound scaffold is a valuable starting point for the synthesis of materials for these applications. The iodo- group allows for the attachment of various chromophoric and electronically active moieties through cross-coupling reactions. arkat-usa.org This enables the fine-tuning of the electronic properties, such as the HOMO and LUMO energy levels, as well as the emission color and efficiency of the resulting materials.
For instance, by coupling the iodo-pyrazole with aromatic or heteroaromatic units, it is possible to create extended π-conjugated systems with desirable charge-transport properties. These materials can function as hole-transporting, electron-transporting, or emitting layers in OLED devices. The ethyl and methyl substituents can also influence the solid-state packing and morphology of the materials, which are critical factors for device performance. Research has shown that pyrazole scaffolds are utilized in the design of new OLED materials. arkat-usa.orgresearchgate.net
The development of new and efficient materials for organic electronics is a rapidly growing field, and the versatility of the this compound building block makes it a promising platform for the discovery of next-generation organic electronic materials.
Green Chemistry Approaches to Synthesis and Functionalization
In recent years, there has been a significant push towards the development of more environmentally friendly and sustainable chemical processes. This has led to a growing interest in "green chemistry" approaches for the synthesis and functionalization of heterocyclic compounds like pyrazoles. researchgate.netias.ac.in
Traditional methods for the synthesis of pyrazoles often involve the use of harsh reagents, toxic solvents, and high temperatures. researchgate.net However, a number of greener alternatives have been developed, including the use of microwave irradiation, ultrasonication, and solvent-free reaction conditions. researchgate.net These methods can often lead to shorter reaction times, higher yields, and a reduction in waste generation.
For the synthesis of substituted pyrazoles, greener methodologies are being explored. researchgate.net For example, the use of water as a solvent, catalyst-free reactions, and the use of biodegradable catalysts are all areas of active research. nih.govthieme-connect.com One-pot, multi-component reactions are particularly attractive from a green chemistry perspective, as they can significantly reduce the number of synthetic steps and purification procedures required. researchgate.net
In the context of this compound, green chemistry principles can be applied to both its synthesis and its subsequent functionalization. For example, the iodination step could potentially be carried out using greener iodinating agents and reaction conditions. Similarly, the cross-coupling reactions used to functionalize the molecule can be optimized to use lower catalyst loadings, greener solvents, and more energy-efficient heating methods. The use of dimethyl carbonate, a green reagent, has been reported as a substitute for more toxic materials in the synthesis of related pyrazole derivatives. google.com
Table 2: Green Chemistry Approaches in Pyrazole Synthesis
| Green Approach | Description | Advantages |
| Microwave Irradiation | Use of microwave energy to accelerate reactions. | Faster reaction times, higher yields, reduced side reactions. researchgate.net |
| Ultrasonic Promotion | Use of ultrasound to enhance chemical reactivity. | Shorter reaction times, improved yields, milder conditions. researchgate.netresearchgate.net |
| Solvent-Free Reactions | Reactions are carried out without a solvent. | Reduced waste, easier product isolation, lower environmental impact. researchgate.net |
| Aqueous Media | Using water as a solvent. | Environmentally benign, low cost, readily available. nih.govthieme-connect.com |
| Multi-component Reactions | Combining three or more reactants in a single step. | Higher atom economy, reduced waste, simplified procedures. researchgate.net |
Future Perspectives in Pyrazole Chemistry and Related Heterocyclic Compounds
The field of pyrazole chemistry continues to be an active area of research, with new synthetic methods, applications, and biological activities being discovered at a rapid pace. The versatility of the pyrazole scaffold, coupled with the ability to introduce a wide range of functional groups, ensures that pyrazole derivatives will remain important targets for both academic and industrial research for the foreseeable future.
For this compound, future research is likely to focus on several key areas. The development of even more efficient and selective methods for its synthesis and functionalization will continue to be a priority. This includes the exploration of new catalytic systems for cross-coupling reactions, as well as the development of novel green chemistry approaches.
There is also significant potential for the discovery of new applications for this versatile building block. In medicinal chemistry, it could be used as a starting point for the synthesis of new drug candidates with a wide range of biological activities. nih.gov In materials science, it could be used to create novel materials with tailored electronic and optical properties for a variety of applications.
Furthermore, the chemistry of this compound can be extended to the synthesis of other related heterocyclic compounds. The pyrazole ring can serve as a scaffold for the construction of more complex fused heterocyclic systems, which may exhibit unique properties and applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-ethyl-4-iodo-1-methyl-1H-pyrazole, and what methodological considerations are critical for high yields?
- The compound can be synthesized via substitution reactions targeting the iodine atom at position 3. A common approach involves reacting a halogenated pyrazole precursor (e.g., 4-chloro derivatives) with iodide sources (e.g., NaI or KI) in polar aprotic solvents like DMF under reflux .
- Key considerations :
- Use anhydrous conditions to avoid hydrolysis side reactions.
- Monitor reaction progress via TLC or HPLC .
- Purification via flash chromatography (e.g., cyclohexane/ethyl acetate gradients) yields >85% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR : Assign signals based on substituent effects (e.g., iodine’s deshielding impact at position 4) .
- Mass spectrometry (EI/HRMS) : Confirm molecular weight (e.g., m/z 293.02 for C₇H₁₀IN₃) and fragmentation patterns .
- IR spectroscopy : Identify functional groups (e.g., C-I stretch at ~500 cm⁻¹) .
Q. What are the common chemical transformations of this compound in organic synthesis?
- Substitution : Iodine at position 4 is reactive in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura with aryl boronic acids) .
- Oxidation/Reduction : Controlled oxidation of the ethyl group yields carboxylic acids; reduction forms alcohols .
- Cyclization : Forms fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines) under basic conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of this compound under varying conditions?
- Discrepancies in reaction outcomes (e.g., competing substitution vs. elimination pathways) often arise from solvent polarity, temperature, or catalyst choice. For example:
- Polar solvents (DMF) : Favor SNAr mechanisms for iodine substitution .
- Nonpolar solvents (toluene) : Promote radical pathways or side reactions .
- Troubleshooting strategy :
- Use computational modeling (DFT) to predict transition states .
- Validate with kinetic studies (e.g., variable-temperature NMR) .
Q. What advanced strategies enable regioselective functionalization of this compound?
- Directed ortho-metalation : Use directing groups (e.g., -COOMe) to achieve C-H activation at specific positions .
- Electrophilic substitution : Introduce nitro or sulfonyl groups at position 5 via nitration or sulfonation .
- Photocatalysis : Visible-light-mediated reactions for C-I bond activation (e.g., arylations) .
Q. How does the iodine substituent influence the compound’s biological activity, and what assays validate these effects?
- Iodine enhances lipophilicity and binding affinity to hydrophobic enzyme pockets (e.g., cannabinoid receptors) .
- Assay design :
- In vitro : Screen for kinase inhibition (IC50 values) using fluorescence-based assays .
- In silico : Docking studies (e.g., AutoDock Vina) to predict interactions with target proteins .
Methodological Recommendations
- Synthetic protocols : Prioritize anhydrous conditions and inert atmospheres (N₂/Ar) to prevent decomposition .
- Analytical validation : Combine multiple techniques (e.g., NMR + HRMS) to confirm structure .
- Biological testing : Include positive controls (e.g., known kinase inhibitors) to benchmark activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
